molecular formula C21H16FN5O4S B2784817 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide CAS No. 534593-06-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide

Cat. No.: B2784817
CAS No.: 534593-06-1
M. Wt: 453.45
InChI Key: JVFBLXTUMNWGQW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H16FN5O4S and its molecular weight is 453.45. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various sulfonamide precursors. The synthetic route typically involves the use of reagents like lithium hydride and bromoacetyl derivatives to achieve the desired structural modifications.

Key Structural Features:

  • Core Structure : The benzodioxin moiety contributes to the compound's biological activity by enhancing lipophilicity and facilitating interaction with biological targets.
  • Functional Groups : The presence of the pyrazolo-pyrimidine sulfonamide group is crucial for its pharmacological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
7aS. aureus1 µg/mL
7bE. faecium2 µg/mL

These findings suggest that the compound could be effective against resistant strains of bacteria.

Anticancer Activity

In vitro studies have shown that related compounds demonstrate varying degrees of anticancer activity across different cell lines:

CompoundCell Line% Cell Viability Reduction
7cA54935%
7dCaco-253%

The structure-activity relationship indicates that specific substitutions on the benzodioxin and pyrazolo-pyrimidine rings can enhance anticancer efficacy.

Case Studies

Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of several derivatives of benzodioxin compounds against common pathogens. The results indicated that modifications at the sulfonamide position significantly influenced activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Efficacy
In a separate investigation focusing on cancer cell lines A549 and Caco-2, various derivatives were tested for their ability to inhibit cell proliferation. The results demonstrated that specific structural features were crucial for enhancing cytotoxic effects.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4S/c22-12-1-4-14(5-2-12)27-19-15(10-23-27)20(29)26-21(25-19)32-11-18(28)24-13-3-6-16-17(9-13)31-8-7-30-16/h1-6,9-10H,7-8,11H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFBLXTUMNWGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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